[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol
Overview
Description
[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol is a chemical compound that features a piperidine ring substituted with a 3,4-dichlorobenzyl group and a hydroxymethyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol.
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways . This suggests that (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures, such as 2,5-dichloro-1,4-benzenediol, have been shown to affect pathways like the wnt signaling pathway, cell adhesion molecules, actin cytoskeleton regulation, purine metabolism, aminoacyl-trna biosynthesis, and arginine and proline metabolism .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . This suggests that (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol might also have cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol. For instance, exposure to tris(1,3-dichloro-2-propyl) phosphate, a structurally similar compound, has been shown to affect growth and reproduction of Tetrahymena thermophila by targeting the ribosome . This suggests that environmental factors could similarly influence the action of (1-(3,4-Dichlorobenzyl)piperidin-2-yl)methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol.
3,4-Dichlorobenzyl alcohol: A structurally similar compound with a hydroxyl group instead of a piperidine ring.
1-(3,4-Dichlorobenzyl)piperazine: Another piperidine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a hydroxymethyl group, which confer specific chemical and biological properties. Its structural features allow it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-5-4-10(7-13(12)15)8-16-6-2-1-3-11(16)9-17/h4-5,7,11,17H,1-3,6,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAILLXPFQMCTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212374 | |
Record name | 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261235-70-4 | |
Record name | 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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